

clinical trial data comparing Bohenin to placebo

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Compound of Interest

Compound Name: *Bohenin*

Cat. No.: *B3026127*

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As extensive searches for "**Bohenin**" did not yield information on a specific drug, this guide presents a comprehensive analysis of a well-documented investigational compound, Deucravacitinib (BMS-986165), as a representative example of clinical trial data comparison against a placebo. Deucravacitinib is an oral, selective tyrosine kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb for the treatment of various immune-mediated diseases, including psoriasis and psoriatic arthritis.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key efficacy data from placebo-controlled clinical trials of Deucravacitinib in moderate to severe plaque psoriasis.

Table 1: Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis (POETYK PSO-1 Trial)^[1]

Outcome Measure	Deucravacitinib 6 mg once daily	Placebo	Otezla® (apremilast) 30 mg twice daily
Co-Primary Endpoint: PASI 75 at Week 16			
Percentage of Patients Achieving Response	58%	13%	35%
Co-Primary Endpoint: sPGA 0/1 at Week 16			
Percentage of Patients Achieving Response	54%	7%	32%
Key Secondary Endpoint: PASI 90 at Week 16			
Percentage of Patients Achieving Response	36%	3%	19%
Key Secondary Endpoint: PASI 90 at Week 24			
Percentage of Patients Achieving Response	42%	Not Applicable	22%

PASI 75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Table 2: Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial)[\[4\]](#)[\[5\]](#)

Outcome Measure	Deucravacitinib 6 mg once daily	Deucravacitinib 12 mg once daily	Placebo
Primary Endpoint: ACR 20 Response at Week 16			
Percentage of Patients Achieving Response	52.9%	62.7%	31.8%

ACR 20: American College of Rheumatology 20% improvement criteria.

Experimental Protocols

POETYK PSO-1 Phase 3 Trial Methodology

The POETYK PSO-1 was a multi-center, randomized, double-blind, placebo- and active comparator-controlled Phase 3 study designed to evaluate the efficacy and safety of Deucravacitinib in patients with moderate to severe plaque psoriasis.[\[1\]](#)[\[3\]](#)

Inclusion Criteria:

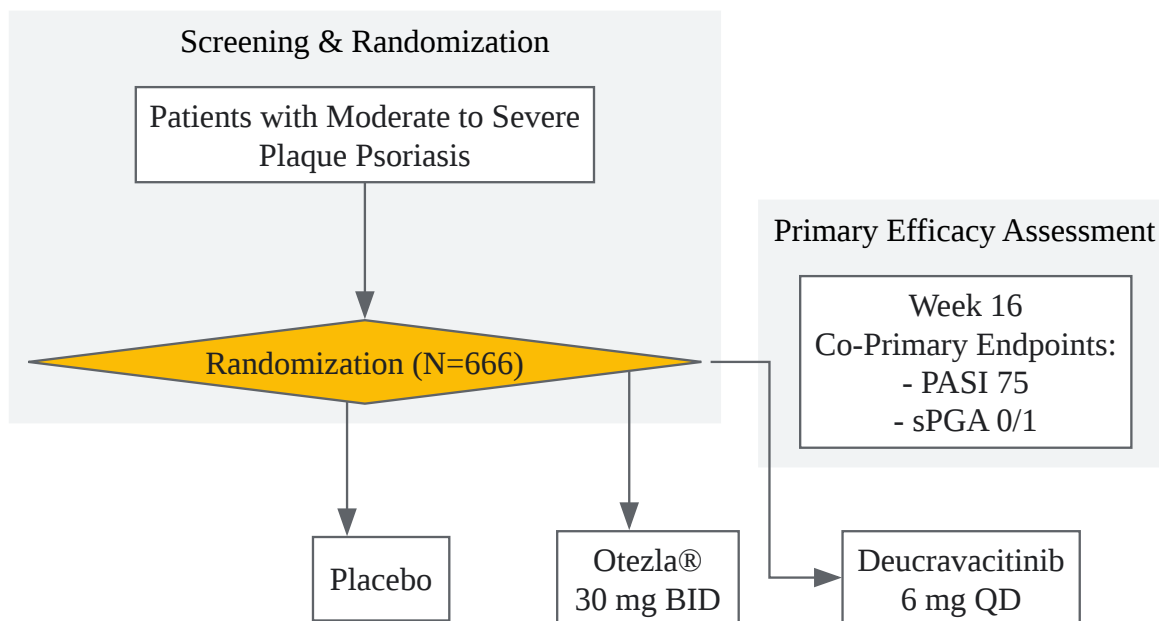
- Adults with moderate to severe plaque psoriasis.
- Candidates for systemic therapy or phototherapy.

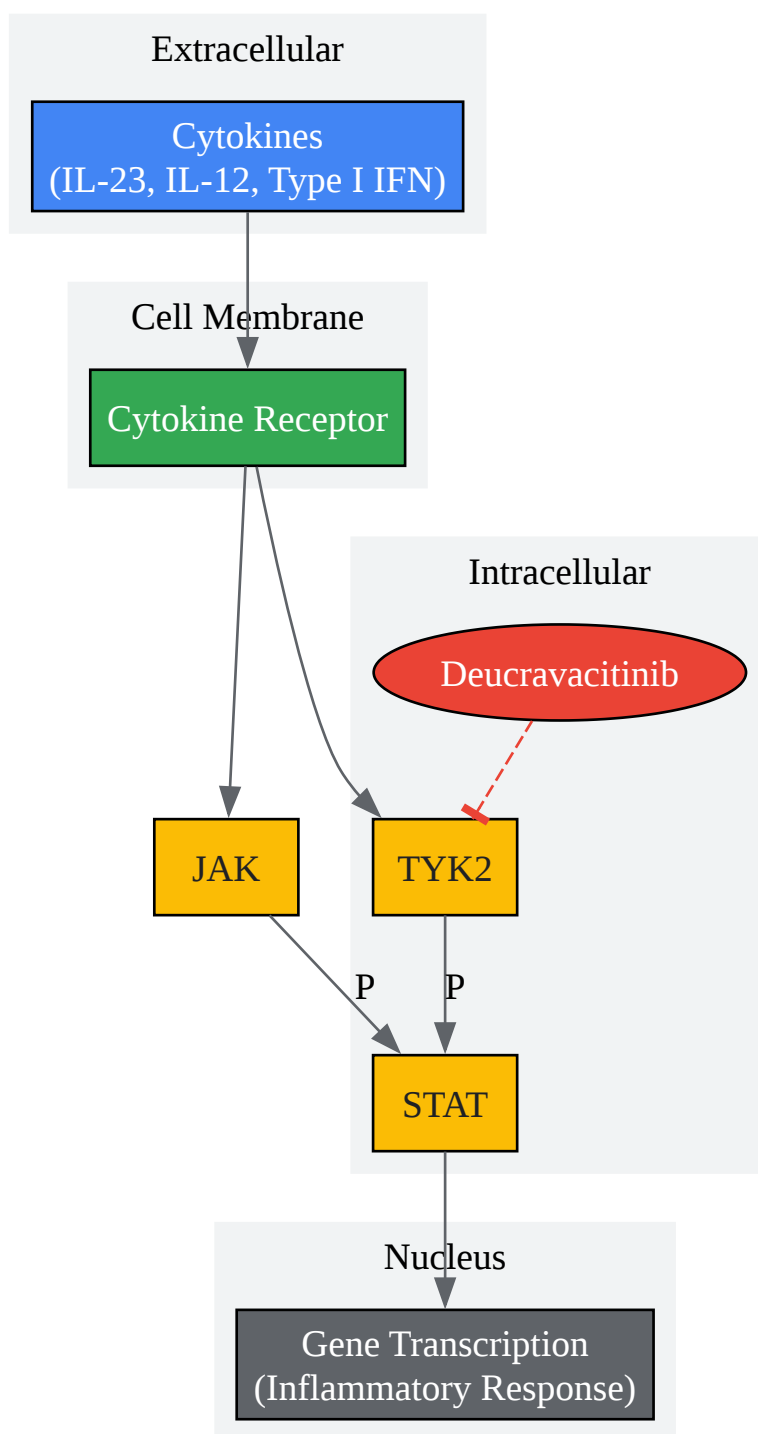
Study Design:

- A total of 666 participants were randomized to receive either:
 - Deucravacitinib 6 mg once daily
 - Placebo
 - Otezla® (apremilast) 30 mg twice daily

Endpoints:

- Co-Primary Endpoints (at Week 16):
 - The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) compared to placebo.
 - The proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) compared to placebo.
- Key Secondary Endpoints:
 - Comparison of Deucravacitinib to Otezla® on PASI 75 and sPGA 0/1 at week 16.
 - Proportion of patients achieving PASI 90 at week 16 and 24.





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References

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